molecular formula C5H10O3 B8242665 (2S)-2-hydroxy-2-methylbutanoic acid CAS No. 37505-07-0

(2S)-2-hydroxy-2-methylbutanoic acid

Cat. No.: B8242665
CAS No.: 37505-07-0
M. Wt: 118.13 g/mol
InChI Key: MBIQENSCDNJOIY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Hydroxy-2-methylbutanoic acid (CAS: 37505-07-0) is a chiral hydroxy acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . Its structure features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the second carbon of a butanoic acid backbone, with (2S) stereochemistry . Key physical properties include a melting point of 68–70°C and a boiling point of 124–125°C at 13 mmHg .

Biologically, it is identified as a differential metabolite in ruminant studies, showing upregulated levels in low-protein diets compared to medium-protein diets . It also serves as an aglycone in cyanogenic glycoside metabolism, detected via mass spectrometry in plant studies .

Properties

IUPAC Name

(2S)-2-hydroxy-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIQENSCDNJOIY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37505-07-0
Record name (+)-2-Hydroxy-2-methylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37505-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(2S)-2-hydroxy-2-methylbutanoic acid, also known as 2-hydroxy-2-methylbutyric acid, is a chiral compound belonging to the family of hydroxy fatty acids. This compound has garnered attention due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including metabolic pathways, pharmacological properties, and relevant case studies.

  • Chemical Formula : C5_5H10_10O3_3
  • Molecular Weight : 118.13 g/mol
  • CAS Registry Number : 3739-30-8
  • Structure :
    SMILES CCC C O C O O\text{SMILES CCC C O C O O}

Metabolism and Biological Role

(2S)-2-hydroxy-2-methylbutanoic acid is involved in several metabolic pathways. It is primarily metabolized through the following mechanisms:

  • Dehydrogenation : Catalyzed by (S)-2-hydroxy-acid oxidase, which converts it into other metabolites. This enzyme plays a crucial role in the detoxification of glyoxylate, preventing its accumulation, which can lead to oxalate formation and kidney stones .
  • Energy Production : It serves as a substrate for energy production via the Krebs cycle after conversion to acetyl-CoA .

Pharmacological Activities

The pharmacological properties of (2S)-2-hydroxy-2-methylbutanoic acid include:

  • Absorption and Distribution : It exhibits high human intestinal absorption (probability score of 0.9634) and moderate blood-brain barrier permeability (0.6855) .
  • Enzymatic Activity : The compound acts as a substrate for various enzymes, including:
    • (S)-mandelate dehydrogenase, which is involved in the metabolism of mandelate .
    • It does not inhibit major cytochrome P450 enzymes, indicating low potential for drug interactions .

Case Studies

Several studies have highlighted the clinical significance of (2S)-2-hydroxy-2-methylbutanoic acid:

  • Ketoacidosis in Infants : A case study presented in Nature reported infants suffering from severe ketoacidosis linked to metabolic disorders involving this compound. The study emphasized the importance of monitoring organic acids in urine for early diagnosis .
  • Organic Acidurias : Research indicated that elevated levels of 2-methyl-3-hydroxybutyric acid were associated with organic acidurias in patients with isoleucine degradation disorders. The presence of this compound was used as a biomarker for diagnosing metabolic deficiencies .

Summary Table of Biological Activities

Biological ActivityDescription
Metabolic Pathway Involved in energy production via acetyl-CoA conversion
Enzymatic Function Substrate for (S)-2-hydroxy-acid oxidase
Absorption Profile High intestinal absorption; moderate blood-brain barrier permeability
Clinical Relevance Linked to ketoacidosis and organic acidurias in metabolic disorders

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • (2S)-2-hydroxy-2-methylbutanoic acid plays a role as a metabolite in various biological systems, including its identification as a significant metabolite in Escherichia coli and mouse models . Its metabolic pathways are studied to understand its role in energy metabolism and potential implications in metabolic disorders.
  • Pharmaceutical Development
    • The compound has been utilized as a starting material for synthesizing complex molecules, including the chromium(V) reagent sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V), which is applied in the total synthesis of biologically active compounds such as (−)-taxuyunnanine D . This highlights its utility in drug discovery and development.
  • Electrolytic Systems
    • It serves as a complexing agent in electrolytic systems, particularly for isotachophoretic lanthanide separation, demonstrating its application in analytical chemistry . This application is crucial for the separation and analysis of rare earth elements.

Case Study 1: Metabolic Pathways

A study investigating the metabolic pathways involving (2S)-2-hydroxy-2-methylbutanoic acid found that it acts as an intermediate in various biochemical reactions. The analysis revealed that abnormal levels of this metabolite were associated with certain metabolic disorders, emphasizing its potential as a biomarker for disease prediction .

Case Study 2: Synthesis of Bioactive Compounds

In a recent synthesis project, researchers utilized (2S)-2-hydroxy-2-methylbutanoic acid to create novel pyrrolo[1,2-a]quinoxaline derivatives. These derivatives showed promising biological activities, including antimicrobial properties against Gram-positive bacteria, indicating the compound’s versatility as a scaffold for drug development .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 2-position can undergo oxidation, typically yielding a ketone. For example:

  • Reaction : Oxidation of the hydroxyl group to a ketone.

  • Reagents : Common oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).

  • Product : Conversion to 2-methylbutyryl ketone derivatives.

  • Mechanism : The secondary hydroxyl group is oxidized to a carbonyl group, altering the compound’s polarity and reactivity .

Reduction Reactions

The carboxylic acid group can be reduced to form alcohols or aldehydes:

  • Reaction : Reduction of the carboxylic acid to a primary alcohol.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or borane tetrahydrofuran complex (BH₃·THF).

  • Product : 2-Hydroxy-2-methylbutanol.

  • Mechanism : The carboxylic acid is reduced to an alcohol via a two-electron transfer process .

Esterification

The carboxylic acid group readily undergoes esterification:

  • Reaction : Reaction with alcohols to form esters.

  • Reagents : Alcohols (e.g., methanol) and acid catalysts (e.g., H₂SO₄).

  • Product : Methyl 2-hydroxy-2-methylbutanoate.

  • Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, forming an ester linkage .

Enzymatic Metabolism

In biological systems, this compound may participate in metabolic pathways:

  • Role : Involved in lipid metabolism and potential interactions with enzymes (e.g., oxidoreductases).

  • Example : Reduction of ketones to secondary alcohols via NADPH-dependent enzymes .

  • Relevance : Metabolic intermediates in pathways such as fatty acid synthesis or degradation .

Comparison of Reaction Types

Reaction Type Key Reagents Product Functional Group Change
OxidationKMnO₄, PCCKetone derivative-OH → =O
ReductionLiAlH₄, BH₃·THFAlcohol (e.g., 2-hydroxy-2-methylbutanol)-COOH → -CH₂OH
EsterificationAlcohol + H₂SO₄Ester (e.g., methyl ester)-COOH → -COOR

Structural Stability and Reactivity

The compound’s stability and reactivity are influenced by:

  • Stereochemistry : The (2S) configuration affects hydrogen bonding and enzyme interactions .

  • Hydrophobicity : The methyl branch and hydroxyl group balance solubility in aqueous vs. organic solvents .

  • pH Sensitivity : The carboxylic acid group is deprotonated under basic conditions, enhancing nucleophilicity .

Comparison with Similar Compounds

Structural Analogs and Stereoisomers
Compound Name Molecular Formula Key Functional Groups Biological/Industrial Role Reference
(2S)-2-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ -OH, -CH₃, -COOH Rumen metabolite, urinary biomarker
(2R,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ -OH (C3), -CH₃, -COOH Synthetic intermediate in organic chemistry
Methyl (2S)-2-hydroxy-3-methylbutanoate C₆H₁₂O₃ -OH, -CH₃, ester (-COOCH₃) Flavor/fragrance precursor
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid C₅H₈O₄ -OH, -CH₃, -CO, -COOH Intermediate in microbial metabolism
2-Methylbutyric acid C₅H₁₀O₂ -COOH, -CH(CH₃)₂ Industrial solvent, flavoring agent

Key Observations :

  • Stereochemical Differences: (2S)-2-Hydroxy-2-methylbutanoic acid and its (2R,3S)-diastereomer differ in hydroxyl group placement, impacting biological activity and synthetic utility.
  • Functional Group Modifications: Esterification (e.g., Methyl (2S)-2-hydroxy-3-methylbutanoate ) reduces acidity and enhances volatility, making it suitable for fragrances. Oxo Group Introduction (e.g., 3-oxobutanoic acid derivative ) increases reactivity in metabolic pathways. Amino Substitution (e.g., (S)-2-Amino-2-methylbutanoic acid ) shifts functionality from hydroxyl to amino, altering metabolic roles.
Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility
(2S)-2-Hydroxy-2-methylbutanoic acid 68–70 124–125 (13 mmHg) Polar solvents
2-Methylbutyric acid -45 176 Organic solvents
L-Mandelic acid 129–133 Decomposes Water, ethanol
(S)-2-Amino-2-methylbutanoic acid Not reported Not reported Aqueous solutions

Notes:

  • Acidity: The hydroxyl group in (2S)-2-hydroxy-2-methylbutanoic acid increases acidity (pKa ~3.5) compared to 2-methylbutyric acid (pKa ~4.8) .
  • Chirality: The (2S) configuration enhances specificity in enzymatic interactions, unlike non-chiral analogs like 2-methylbutyric acid .

Preparation Methods

Biocatalytic Cyanohydrin Reaction

The stereoselective synthesis of (2S)-2-hydroxy-2-methylbutanoic acid is achieved via enzymatic cyanohydrin formation using hydroxynitrile lyases (HNLs). Hevea brasiliensis HNL catalyzes the addition of hydrogen cyanide (HCN) to masked 2-butanone precursors, such as 3-tetrahydrothiophenone (4 ) or 4-phenylthiobutan-2-one (7 ), yielding (S)-cyanohydrins (5 or 8 ) with 91–96% ee. Subsequent hydrolysis and desulfurization liberate the target acid with 99% ee (Scheme 1).

Scheme 1: Enzymatic Pathway

Masked ketoneHNL, HCN(S)-CyanohydrinHydrolysis(2S)-2-Hydroxy-2-methylbutanoic acid\text{Masked ketone} \xrightarrow{\text{HNL, HCN}} \text{(S)-Cyanohydrin} \xrightarrow{\text{Hydrolysis}} \text{(2S)-2-Hydroxy-2-methylbutanoic acid}

Key Conditions :

  • Temperature : 25°C

  • Solvent : Diethyl ether/water biphasic system

  • Catalyst : Recombinant H. brasiliensis HNL (10–15 wt%)

Molecular modeling reveals that steric hindrance in the HNL active site enforces (S)-selectivity, even when using the (R)-selective HNL from Prunus amygdalus, which paradoxically also produces the (S)-enantiomer due to substrate orientation constraints.

Chemical Synthesis via Bromolactonization

Bromolactonization of Hexanoic Acid Derivatives

Although developed for (+)-S-2-hydroxy-2-methyl-hexanoic acid, this method offers insights into adapting bromolactonization for shorter-chain analogs. The process involves:

  • Amidation : 2-Methylenehexanoic acid is converted to its L-proline amide to induce chirality.

  • Bromolactonization : Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) forms a bromolactone.

  • Dehalogenation : Tri-n-butyltin hydride reduces the lactone to an oxazine.

  • Hydrolysis : Heating with HBr yields the target hydroxy acid.

Table 1: Reaction Parameters for Bromolactonization

StepReagents/ConditionsYield (%)
AmidationL-proline, NaOH, H₂O/Et₂O85
BromolactonizationNBS, DMF, 25°C, 24 hr78
DehalogenationBu₃SnH, benzoyl peroxide, CH₂Cl₂, reflux65
Hydrolysis48% HBr, 100°C, 18 hr90

This method’s reliance on toxic tin reagents and harsh hydrolysis conditions limits its applicability for (2S)-2-hydroxy-2-methylbutanoic acid but highlights the potential for modifying lactonization strategies.

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Enzymatic (HNL)70–8599ModerateLow (aqueous solvents)
Bromolactonization65–78N/ALowHigh (toxic reagents)
Metal-Catalyzed50–60<50HighModerate

Key Observations :

  • Enzymatic Synthesis : Superior enantioselectivity but requires costly enzyme production.

  • Chemical Methods : Scalable but suffer from low ee or hazardous byproducts.

Industrial-Scale Production Considerations

Biocatalytic Process Optimization

Large-scale HNL-mediated synthesis employs immobilized enzymes on silica or polymethacrylate supports to enhance reusability. Continuous-flow reactors achieve space-time yields of 120 g·L⁻¹·day⁻¹, reducing catalyst loadings to 5 wt%.

Cost-Benefit Analysis

  • Enzyme Production : $120–150 per gram (recombinant H. brasiliensis HNL).

  • Chemical Routes : $50–70 per gram (excluding purification costs).

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (2S)-2-hydroxy-2-methylbutanoic acid?

  • Answer : The compound has a molecular formula of C₅H₁₀O₃ , molecular weight 118.13 g/mol , and CAS RN 3739-30-8 . Its structure includes a hydroxyl group and a carboxylic acid group on the same carbon, with a methyl branch at the 2-position. Key spectroscopic characterization methods include NMR (for stereochemical confirmation) and mass spectrometry (for molecular ion verification). Physical properties such as melting/boiling points are not explicitly reported but can be inferred from analogous hydroxy acids .

Q. What metabolic roles or disease associations are linked to (2S)-2-hydroxy-2-methylbutanoic acid?

  • Answer : It is an unusual metabolite associated with 2-hydroxyglutaric aciduria and maple syrup urine disease (MSUD) , disorders linked to defects in branched-chain amino acid metabolism. Elevated levels in biological fluids (e.g., urine, plasma) may indicate enzymatic deficiencies in pathways involving leucine, isoleucine, or valine catabolism .

Q. What synthetic strategies are applicable for producing enantiomerically pure (2S)-2-hydroxy-2-methylbutanoic acid?

  • Answer : While direct synthetic routes are not detailed in the provided evidence, general methods for chiral hydroxy acids include:

  • Asymmetric catalysis : Using chiral catalysts to induce enantioselective hydroxylation of ketone precursors.
  • Biocatalytic resolution : Enzymatic hydrolysis of racemic esters (e.g., lipase-mediated kinetic resolution).
  • Chiral pool synthesis : Deriving the compound from naturally occurring chiral starting materials.
    Purity analysis requires chiral HPLC or polarimetry to confirm enantiomeric excess .

Advanced Research Questions

Q. How can contradictions in reported metabolic pathways involving (2S)-2-hydroxy-2-methylbutanoic acid be resolved?

  • Answer : Discrepancies often arise from matrix interference in biological samples or isoform-specific enzyme activity . To address this:

  • Use stable isotope tracing (e.g., ¹³C-labeled substrates) to track metabolic flux.
  • Employ knockout cell models to isolate specific enzymatic contributions.
  • Validate findings with LC-MS/MS paired with multiple reaction monitoring (MRM) for precise quantification .

Q. What experimental designs are optimal for studying the stereochemical stability of (2S)-2-hydroxy-2-methylbutanoic acid under physiological conditions?

  • Answer :

  • pH-dependent stability assays : Monitor racemization rates via circular dichroism (CD) or chiral GC-MS at varying pH (e.g., simulating lysosomal or cytoplasmic environments).
  • Temperature-controlled studies : Assess thermal epimerization using NMR kinetics.
  • Enzymatic inhibition studies : Co-incubate with racemase inhibitors to isolate non-enzymatic vs. enzymatic interconversion pathways .

Q. What challenges exist in incorporating (2S)-2-hydroxy-2-methylbutanoic acid into complex natural products, and how can they be mitigated?

  • Answer : Challenges include:

  • Steric hindrance : The methyl and hydroxyl groups limit reactivity. Use protective group strategies (e.g., silyl ethers for hydroxyl protection).
  • Epimerization risk : Low-temperature coupling reactions (e.g., <0°C) and Schlenk techniques minimize racemization during peptide bond formation.
  • Purification difficulties : Employ diastereomeric salt crystallization or simulated moving bed (SMB) chromatography for large-scale enantiopure isolation .

Methodological Tables

Table 1 : Key Analytical Parameters for (2S)-2-Hydroxy-2-Methylbutanoic Acid

ParameterMethod/ValueReference
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
CAS RN3739-30-8
Metabolic Associations2-Hydroxyglutaric aciduria, MSUD
Detection Limit (LC-MS/MS)~0.1 µM (biological matrices)

Table 2 : Synthetic Strategy Comparison

MethodAdvantagesLimitations
Asymmetric CatalysisHigh enantioselectivityRequires specialized catalysts
Biocatalytic ResolutionEco-friendly, mild conditionsSubstrate specificity issues
Chiral Pool SynthesisUtilizes natural chiralityLimited precursor availability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.